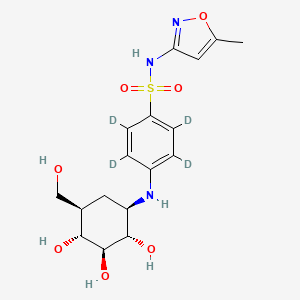
Sulfamethoxazole N4-glucoside-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamethoxazole N4-glucoside-d4 is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The presence of the glucoside moiety enhances its solubility and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole N4-glucoside-d4 typically involves the glucosylation of sulfamethoxazole. The process begins with the protection of the amino group of sulfamethoxazole, followed by the introduction of the glucoside moiety using a glucosyl donor under acidic or enzymatic conditions. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Sulfamethoxazole N4-glucoside-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated and acylated products.
Aplicaciones Científicas De Investigación
Sulfamethoxazole N4-glucoside-d4 is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of sulfamethoxazole metabolites.
Biology: In studies of enzyme kinetics and metabolic pathways.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of sulfamethoxazole.
Industry: In the development of new pharmaceutical formulations and quality control.
Mecanismo De Acción
Sulfamethoxazole N4-glucoside-d4 exerts its effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell division. The glucoside moiety enhances its solubility and bioavailability, making it more effective in reaching its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Sulfamethoxazole N4-glucoside: Similar to Sulfamethoxazole N4-glucoside-d4 but without the deuterium labeling.
Trimethoprim: Often used in combination with sulfamethoxazole for synergistic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C17H23N3O7S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)-4-[[(1R,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H23N3O7S/c1-9-6-14(19-27-9)20-28(25,26)12-4-2-11(3-5-12)18-13-7-10(8-21)15(22)17(24)16(13)23/h2-6,10,13,15-18,21-24H,7-8H2,1H3,(H,19,20)/t10-,13-,15-,16+,17+/m1/s1/i2D,3D,4D,5D |
Clave InChI |
CTYHRRRBPMYFJR-VFBVCLSRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N[C@@H]2C[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |
SMILES canónico |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3CC(C(C(C3O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
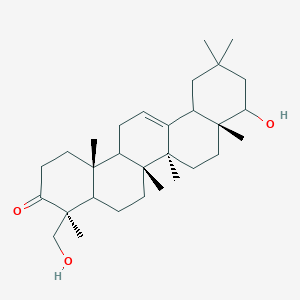
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

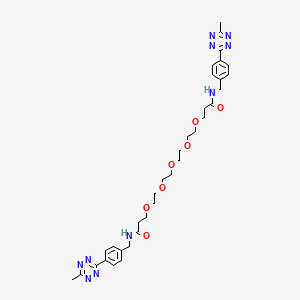
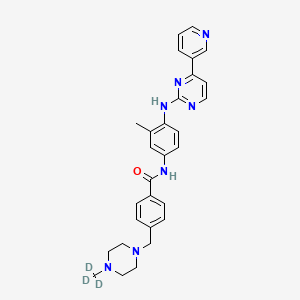
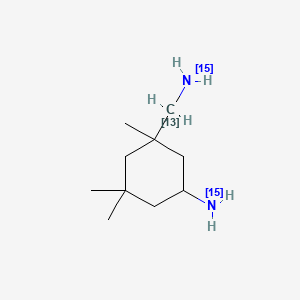
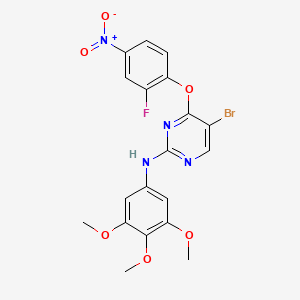

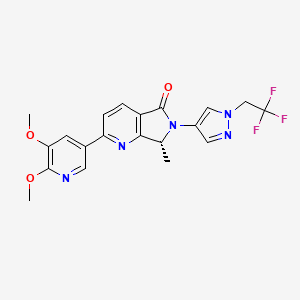
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
